molecular formula C15H13ClN2O2 B10841638 2-chloro-N-(o-tolylcarbamoyl)benzamide

2-chloro-N-(o-tolylcarbamoyl)benzamide

Cat. No.: B10841638
M. Wt: 288.73 g/mol
InChI Key: BXURYJIVZUMNBL-UHFFFAOYSA-N
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Description

2-chloro-N-(o-tolylcarbamoyl)benzamide is a small molecular compound with the molecular formula C15H13ClN2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a tolyl group, and a carbamoyl group attached to a benzamide core.

Preparation Methods

The synthesis of 2-chloro-N-(o-tolylcarbamoyl)benzamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified by recrystallization from ethanol to obtain colorless block crystals . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(o-tolylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(o-tolylcarbamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(o-tolylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-chloro-N-(o-tolylcarbamoyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-chloro-N-[(2-methylphenyl)carbamoyl]benzamide

InChI

InChI=1S/C15H13ClN2O2/c1-10-6-2-5-9-13(10)17-15(20)18-14(19)11-7-3-4-8-12(11)16/h2-9H,1H3,(H2,17,18,19,20)

InChI Key

BXURYJIVZUMNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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